molecular formula C10H16N4S2 B14347115 2H-1,3-Thiazine, 2,2'-(azodimethylidyne)bis(tetrahydro- CAS No. 97190-66-4

2H-1,3-Thiazine, 2,2'-(azodimethylidyne)bis(tetrahydro-

Cat. No.: B14347115
CAS No.: 97190-66-4
M. Wt: 256.4 g/mol
InChI Key: WXYSVKZYJYTKIC-AITIXOJYSA-N
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Description

2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-): is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, in refluxing ethanol . This reaction results in the formation of the thiazine ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) is unique due to its specific azodimethylidyne linkage, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives .

Properties

CAS No.

97190-66-4

Molecular Formula

C10H16N4S2

Molecular Weight

256.4 g/mol

IUPAC Name

(1E)-N-[(E)-5,6-dihydro-4H-1,3-thiazin-2-ylmethylideneamino]-1-(1,3-thiazinan-2-ylidene)methanamine

InChI

InChI=1S/C10H16N4S2/c1-3-11-9(15-5-1)7-13-14-8-10-12-4-2-6-16-10/h7-8,11,13H,1-6H2/b9-7+,14-8+

InChI Key

WXYSVKZYJYTKIC-AITIXOJYSA-N

Isomeric SMILES

C1CN/C(=C\N/N=C/C2=NCCCS2)/SC1

Canonical SMILES

C1CNC(=CNN=CC2=NCCCS2)SC1

Origin of Product

United States

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